Navigating the Synthesis and Application of 3,5-Bis(trifluoromethyl)benzyl Bromide: An In-depth Technical Guide
Navigating the Synthesis and Application of 3,5-Bis(trifluoromethyl)benzyl Bromide: An In-depth Technical Guide
A Note to the Researcher: Initial inquiries for "3-Methyl-5-(trifluoromethyl)benzyl bromide" did not yield a specific, commercially available compound with a registered CAS number or substantial published data. This suggests it is not a common reagent. Therefore, this guide focuses on a closely related, structurally significant, and well-documented alternative: 3,5-Bis(trifluoromethyl)benzyl bromide (CAS No. 32247-96-4) . This potent fluorinated building block is pivotal in medicinal chemistry and materials science, and the principles of its reactivity and application will be highly relevant to researchers interested in similar structures.
Introduction: The Power of Fluorination in Molecular Design
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These attributes can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1] 3,5-Bis(trifluoromethyl)benzyl bromide serves as a key intermediate, providing a reactive handle—the benzylic bromide—for introducing the 3,5-bis(trifluoromethyl)phenyl moiety into a wide array of molecular scaffolds. This guide offers a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on practical insights for the laboratory professional.
Chemical Structure and Identification
The structure of 3,5-Bis(trifluoromethyl)benzyl bromide is characterized by a benzene ring substituted with two trifluoromethyl groups at the 3 and 5 positions, and a bromomethyl group at the 1 position.
Systematic Name: 1-(Bromomethyl)-3,5-bis(trifluoromethyl)benzene[2]
Synonyms: 3,5-Di(trifluoromethyl)benzyl bromide[3][4][5]
CAS Number: 32247-96-4[2][3][4][5]
Molecular Formula: C₉H₅BrF₆[2][3][4]
Molecular Weight: 307.03 g/mol [2][3]
Caption: Chemical structure of 3,5-Bis(trifluoromethyl)benzyl bromide.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a reagent is critical for its proper handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| Appearance | Clear colorless to yellow-brown liquid | [6][7] |
| Melting Point | 18 °C | [3][4][6] |
| Boiling Point | 136-140 °C at 14 mmHg | [3][4][6] |
| Density | 1.675 g/mL at 25 °C | [3][4][6] |
| Refractive Index (n20/D) | 1.445 | [3][4][6] |
| Flash Point | 79 °F | [3][6][7] |
| Solubility | Difficult to mix with water | [3][4][6] |
| Vapor Pressure | 1.34 mmHg at 25 °C | [3] |
Synthesis Protocols
3,5-Bis(trifluoromethyl)benzyl bromide is typically synthesized from 3,5-bis(trifluoromethyl)benzyl alcohol. The following is a representative protocol based on literature procedures.[8]
Two-Step Synthesis from 3,5-Bis(trifluoromethyl)benzaldehyde
This common laboratory-scale synthesis involves the reduction of the corresponding benzaldehyde followed by bromination of the resulting benzyl alcohol.
Caption: Two-step synthesis of 3,5-Bis(trifluoromethyl)benzyl bromide.
Step-by-Step Methodology:
Step 1: Reduction of 3,5-Bis(trifluoromethyl)benzaldehyde [8]
-
Dissolve 3,5-bis(trifluoromethyl)benzaldehyde in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-bis(trifluoromethyl)benzyl alcohol.
Step 2: Bromination of 3,5-Bis(trifluoromethyl)benzyl alcohol [8]
-
Dissolve the 3,5-bis(trifluoromethyl)benzyl alcohol obtained in the previous step in toluene.
-
Under an inert atmosphere and in an ice bath, add triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
-
Stir the reaction mixture for 2 hours at low temperature.
-
Filter the mixture through a pad of silica gel to remove the triphenylphosphine oxide byproduct.
-
Evaporate the solvent from the filtrate.
-
Purify the crude product by column chromatography (e.g., using a petroleum ether:ethyl acetate gradient) to obtain pure 3,5-bis(trifluoromethyl)benzyl bromide.
An alternative industrial-scale synthesis involves the direct bromination of 3,5-bis(trifluoromethyl)benzyl alcohol using hydrobromic acid and a catalytic amount of sulfuric acid.[4][7]
Applications in Research and Development
The primary utility of 3,5-bis(trifluoromethyl)benzyl bromide lies in its role as a versatile building block in organic synthesis.
Medicinal Chemistry and Drug Discovery
The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in several areas of drug development. This reagent is instrumental in synthesizing compounds with a range of biological activities, including:
-
Antimicrobial Agents: It is used in the synthesis of novel pyrazole derivatives that have shown potent activity against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[9]
-
Neurokinin NK1 Receptor Antagonists: It serves as a key reagent in the enantioselective synthesis of non-peptidic NK1 receptor antagonists.
-
Antidiabetic Agents: Substituted benzyl bromides, including those with trifluoromethyl groups, are used to synthesize pyrazole and pyrazolone derivatives that act as potent antihyperglycemic agents.[10][11]
-
General Organic Synthesis: The compound is widely used to introduce the 3,5-bis(trifluoromethyl)phenylmethyl group into various heterocyclic and carbocyclic systems to explore structure-activity relationships (SAR).
Materials Science
The introduction of trifluoromethyl groups can enhance the thermal stability and modify the electronic properties of organic materials. 3,5-Bis(trifluoromethyl)benzyl bromide can be used in the synthesis of specialized polymers and other advanced materials.
Reactivity and Handling
3,5-Bis(trifluoromethyl)benzyl bromide is a reactive electrophile, readily undergoing nucleophilic substitution reactions at the benzylic carbon. This reactivity is the basis for its utility in synthesis.
Key Reactivity Profile:
-
Nucleophilic Substitution: Reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.
-
Lachrymatory Agent: Like many benzyl bromides, it is a lachrymator, meaning it can cause tearing and irritation to the eyes and respiratory tract.[4][6][7]
-
Corrosive: It is classified as a corrosive material that can cause severe skin burns and eye damage.[7]
Safety and Handling Precautions
Due to its hazardous nature, strict safety protocols must be followed when handling 3,5-bis(trifluoromethyl)benzyl bromide.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[12]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere. Recommended storage temperature is 2-8 °C.[3][4][6]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[13]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
3,5-Bis(trifluoromethyl)benzyl bromide is a powerful and versatile reagent for the introduction of the sterically demanding and electronically unique 3,5-bis(trifluoromethyl)phenyl moiety. Its importance in the synthesis of novel therapeutic agents and advanced materials is well-established. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
References
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Chongqing Chemdad Co., Ltd. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide. Retrieved from [Link]
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ChemBK. (2024, April 10). 3,5-bis(trifluoromethyl)benzyl bromide. Retrieved from [Link]
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NextSDS. (n.d.). 4-Fluoro-3-Methyl-5-(trifluoroMethyl)benzyl broMide, 97%. Retrieved from [Link]
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Chem-space. (2021, February 7). What is the background and overview of 3,5-Bis(trifluoromethyl)benzyl bromide?. Retrieved from [Link]
- Google Patents. (n.d.). CN113200815B - Method for synthesizing m-trifluoromethyl benzyl chloride through continuous flow.
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Yadav, D., Singh, N., Kim, T. W., Kim, J. Y., Park, N.-J., & Baeg, J.-O. (2019). Supplementary Information: Highly regioselective and sustainable solar click reaction: A new Post-synthetic modified triazole organic polymer as recyclable photocatalyst for regioselective azide-alkyne cycloaddition reaction. Royal Society of Chemistry. Retrieved from [Link]
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Al-Masum, M. A., & Al-Mutaib, F. M. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5163. [Link]
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Kees, K. L., Fitzgerald, J. J., Jr, Steiner, K. E., Mattes, J. F., Mihan, B., Tosi, T., Mondoro, M. L., & McCaleb, M. L. (1996). New Potent Antihyperglycemic Agents in db/db Mice: Synthesis and Structure-Activity Relationship Studies of (4-Substituted benzyl)(trifluoromethyl)pyrazoles and -pyrazolones. Journal of Medicinal Chemistry, 39(20), 3920–3928. [Link]
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PubMed. (n.d.). New potent antihyperglycemic agents in db/db mice: synthesis and structure-activity relationship studies of (4-substituted benzyl) (trifluoromethyl)pyrazoles and -pyrazolones. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide. In NIST Chemistry WebBook. Retrieved from [Link]
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